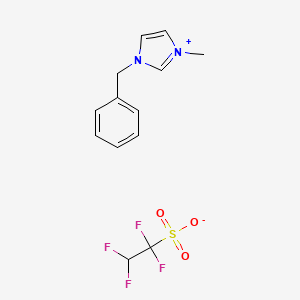
1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound features a 1-benzyl-3-methylimidazolium cation paired with a 1,1,2,2-tetrafluoroethanesulfonate anion, making it a versatile and valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate can be synthesized through a multi-step process. The initial step involves the reaction of benzylamine with 3-methylimidazole under basic conditions to form 1-benzyl-3-methylimidazole . This intermediate is then reacted with 1,1,2,2-tetrafluoroethanesulfonic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specialized equipment to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve mild temperatures and solvents like acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolium salts, while oxidation reactions can produce oxidized derivatives of the imidazolium cation .
Scientific Research Applications
1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its stability and unique properties.
Biology: Investigated for its potential use in biological systems, including enzyme stabilization and protein folding studies.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and antimicrobial agents.
Industry: Utilized in various industrial processes, such as electrochemical applications and materials science.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can interact with various substrates, facilitating chemical reactions. The tetrafluoroethanesulfonate anion contributes to the compound’s stability and solubility in different solvents .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate
- 1-Ethyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate
- 1-Decyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate
Uniqueness: 1-Benzyl-3-methylimidazolium 1,1,2,2-Tetrafluoroethanesulfonate is unique due to the presence of the benzyl group, which imparts distinct properties such as increased hydrophobicity and enhanced interaction with aromatic compounds. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .
Properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.C2H2F4O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5,6)10(7,8)9/h2-8,10H,9H2,1H3;1H,(H,7,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURVFJMRQDXKCP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)

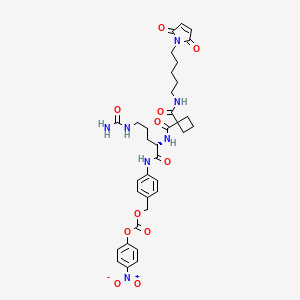

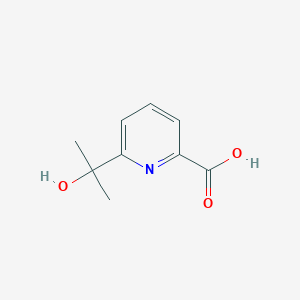


![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)
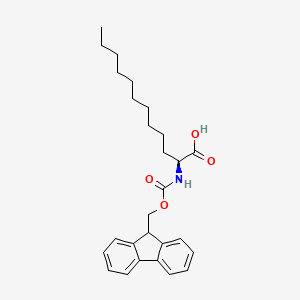

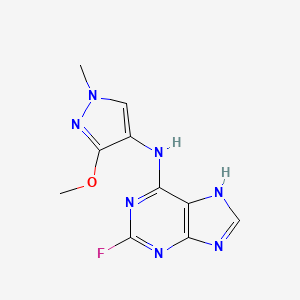

![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
